molecular formula C15H16ClNO2 B1415325 Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride CAS No. 721939-68-0

Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride

Cat. No.: B1415325
CAS No.: 721939-68-0
M. Wt: 277.74 g/mol
InChI Key: IQIPXMJGUNHJFP-UHFFFAOYSA-N
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Description

Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride is an organic compound with the molecular formula C15H16ClNO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the nitration of biphenyl to form nitrobiphenyl, followed by reduction to form aminobiphenyl. The aminobiphenyl is then subjected to a formylation reaction to introduce the aminomethyl group. Finally, esterification with methanol and hydrochloric acid yields the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3’-(Aminomethyl)biphenyl-4-carboxylate hydrochloride: This compound has a similar structure but with the carboxylate group in a different position.

    Biphenyl-3-carboxylic acid: Lacks the aminomethyl group but shares the biphenyl core structure.

    Aminomethylbiphenyl: Similar structure but without the ester group.

Uniqueness

Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

methyl 3-[3-(aminomethyl)phenyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16;/h2-9H,10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIPXMJGUNHJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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